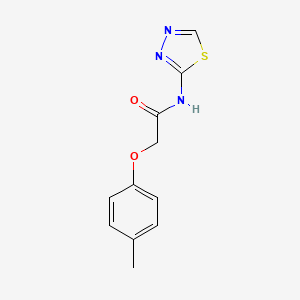
2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide, also known as compound 1, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 is not fully understood, but studies have shown that it may act by inhibiting various signaling pathways involved in cancer cell growth and survival. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of oxidative stress, and the modulation of inflammatory pathways. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown promising results in various scientific research applications, making it a potential candidate for further study. However, one limitation of using 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 in lab experiments is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for the study of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1, including the development of more potent derivatives, the investigation of its potential use in combination with other therapies, and the exploration of its effects on other signaling pathways involved in cancer cell growth and survival. Additionally, further studies are needed to fully understand the mechanism of action of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 and its potential use in the treatment of neurodegenerative and inflammatory diseases.
合成法
The synthesis of 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 involves the reaction of 2-furylmethylamine with 3-(3-methyl-2-thienyl)acryloyl chloride in the presence of a base. The resulting 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide is then treated with cyanide to form the final product, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide.
科学的研究の応用
Compound 1 has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. Studies have shown that 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has shown neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 2-cyano-N-(2-furylmethyl)-3-(3-methyl-2-thienyl)acrylamide 1 has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methylthiophen-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h2-7H,9H2,1H3,(H,16,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNCUIYFSWLQBB-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 5-acetyl-2-[(methoxyacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5682101.png)
![4-[(2-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5682114.png)
![2-(4-methoxyphenyl)-5-(2-morpholinylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5682121.png)

![5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrazin-2-amine](/img/structure/B5682134.png)
![2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5682135.png)
![4,11-dihydro-2H-naphtho[2,3-b][1,3]thiazolo[4,5-e][1,4]diazepin-2-one](/img/structure/B5682137.png)
![9-[2-(ethylthio)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682140.png)
![5-(1-phenyl-1H-tetrazol-5-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5682147.png)
![N-ethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5682159.png)
![3-[(3R*,4S*)-1-(4-isobutylbenzoyl)-4-morpholin-4-ylpiperidin-3-yl]propan-1-ol](/img/structure/B5682165.png)

![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}-2-oxoethyl)-4-methyl-2-piperazinone](/img/structure/B5682191.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]piperidine](/img/structure/B5682192.png)